Methyl3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a carboxylate ester and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Carboxylate Ester: The carboxylate ester group is introduced via esterification of the cyclobutane ring with methanol in the presence of an acid catalyst.
Sulfonylation: The final step involves the sulfonylation of the ethyl group using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzenesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutane ring provides rigidity to the molecule, influencing its binding properties and reactivity.
Comparison with Similar Compounds
Methyl 3-[(4-methylbenzenesulfonyl)oxy]thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a cyclobutane ring.
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Uniqueness: Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate is unique due to the combination of a cyclobutane ring and a sulfonyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C15H20O5S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H20O5S/c1-11-3-5-14(6-4-11)21(17,18)20-8-7-12-9-13(10-12)15(16)19-2/h3-6,12-13H,7-10H2,1-2H3 |
InChI Key |
AXHZMVCMKBTBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC(C2)C(=O)OC |
Origin of Product |
United States |
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